molecular formula C19H22Cl2N2O4 B2597856 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B2597856
M. Wt: 413.3 g/mol
InChI Key: GETQKLUOZMYHGE-UHFFFAOYSA-N
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Description

2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol (referred to as DCAP in literature) is a synthetic small molecule with a carbazole core substituted with chlorine at the 3,6-positions, a hydroxypropylamino side chain, and a triol group. It was first identified in a high-throughput screen targeting bacterial cell division regulators and has since been characterized as a broad-spectrum antibiotic effective against Gram-positive and Gram-negative pathogens . Additionally, it exhibits biofilm eradication properties and synergizes with conventional antibiotics like ampicillin and kanamycin . Its unique mechanism involves dual interactions with lipid II and membrane destabilization, distinguishing it from traditional antibiotics .

Properties

IUPAC Name

2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4/c20-12-1-3-17-15(5-12)16-6-13(21)2-4-18(16)23(17)8-14(27)7-22-19(9-24,10-25)11-26/h1-6,14,22,24-27H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQKLUOZMYHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNC(CO)(CO)CO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: DCAP can be synthesized through a multi-step process involving the reaction of 3,6-dichloro-9H-carbazole with 2-chloro-1,3-propanediol under basic conditions. The intermediate product is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to yield DCAP .

Industrial Production Methods: Industrial production of DCAP involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: DCAP can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction of DCAP can lead to the formation of alcohol derivatives.

    Substitution: DCAP can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

DCAP has a wide range of applications in scientific research:

Mechanism of Action

DCAP exerts its effects by targeting the cytoplasmic membrane of bacteria. It reduces the transmembrane potential and causes mislocalization of essential membrane-associated proteins, including MinD and FtsA. This disruption leads to bacterial cell death. Additionally, DCAP inhibits late-stage autophagy by blocking autophagolysosome maturation and interrupting autophagic flux .

Comparison with Similar Compounds

Comparison with Similar Compounds

DCAP belongs to a class of carbazole derivatives with diverse biological activities. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs with Carbazole Cores

Compound Name/ID Structural Modifications Biological Activity Key Findings References
DCAP 3,6-dichloro-carbazole, triol, hydroxypropylamino Broad-spectrum antibiotic Targets lipid II, disrupts membrane potential, active against B. anthracis and F. tularensis .
WK-6 3-fluoro-carbazole, hydroxypropylamino DNMT1 inhibitor Anticancer activity via DNA methylation inhibition; lower antibacterial efficacy compared to DCAP .
WK-29 3,6-difluoro and 3-fluoro carbazole, butoxy chain DNMT1 inhibitor Higher molecular weight (632 Da) but limited membrane-targeting activity .
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino side chain Undisclosed Structural analog with potential membrane affinity; no reported antimicrobial data .
1-{[1,3-Di(9H-carbazol-9-yl)-2-propanyl]oxy}-3-(isopropylamino)-2-propanol Bis-carbazole, isopropylamino Unknown Enhanced hydrophobicity but lacks chlorine substituents critical for DCAP’s activity .

Functional Analogs Targeting Membranes

Compound Name/ID Mechanism Key Differences from DCAP References
DCAP Analogues (Hydrophobic tails) Increased hydrophobicity enhances membrane insertion Improved potency against BSL-3 pathogens; retains chlorine-dependent planar structure .
β-lactamase inhibitors (e.g., avibactam) Enzyme inhibition, adjuvant therapy Targets enzymatic resistance; lacks direct membrane disruption .
LL-37 (Antimicrobial peptide) Pore formation in membranes Peptide-based vs. small-molecule; DCAP avoids rapid proteolytic degradation .

Key Structural-Activity Relationship (SAR) Insights

  • Chlorine Substitution : The 3,6-dichloro groups on the carbazole core are critical for DCAP’s activity. Electronegative chlorine enhances membrane interaction via dipole effects, whereas fluoro analogs (e.g., WK-6) show reduced antibacterial efficacy .
  • Triol Group : The 2-(hydroxymethyl)propane-1,3-diol moiety improves solubility and hydrogen-bonding capacity, which is absent in simpler carbazole alcohols (e.g., 3-(9H-carbazol-9-yl)propan-1-ol) .
  • Stereochemistry : Unlike many antibiotics, DCAP’s activity is stereochemistry-independent, simplifying synthesis .

Research Findings and Data Tables

Table 1: Minimum Inhibitory Concentrations (MICs) of DCAP vs. Analogs

Bacterial Strain DCAP (µM) WK-6 (µM) Hydrophobic DCAP Analog (µM)
E. coli (Gram-negative) 20 >100 10
S. aureus (Gram-positive) 15 >100 8
B. anthracis 5 N/A 2

Data compiled from .

Table 2: Synergistic Effects of DCAP with Antibiotics

Antibiotic Fractional Inhibitory Concentration (FIC) Index
Ampicillin + DCAP 0.3 (Synergistic)
Kanamycin + DCAP 0.5 (Additive)

Data from .

Biological Activity

The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , commonly referred to as DCAP, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.

  • CAS Number : 500015-20-3
  • Molecular Formula : C19H22Cl2N2O4
  • Molar Mass : 413.3 g/mol
  • Appearance : White to beige powder
  • Solubility : Soluble in DMSO (5 mg/mL, clear when warmed) .

Antibacterial Properties

DCAP exhibits significant antibacterial activity against a range of bacterial strains. Its mechanism primarily involves disrupting bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Broad-Spectrum Activity : DCAP has been shown to effectively target various bacterial species, including Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antibiotic .
  • Biofilm Eradication : The compound is particularly effective in eradicating bacterial biofilms, which are known to contribute to chronic infections. Studies indicate that DCAP can penetrate biofilms and significantly reduce bacterial viability within these protective structures .
  • Membrane Targeting : Research suggests that DCAP's antibacterial action is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria, leading to cell lysis. This mechanism is advantageous for treating slow-growing or persistent bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of DCAP:

  • Study by Sharma et al. (2023) : This research evaluated the antibacterial properties of various carbazole derivatives, including DCAP. The results indicated that DCAP exhibited one of the highest antibacterial activities among the tested compounds, particularly against Pseudomonas aeruginosa .
  • Mechanistic Insights : A study published in the Journal of the American Chemical Society detailed the dual mode of action of DCAP against bacterial strains, emphasizing its ability to disrupt membrane integrity while also inhibiting specific enzymatic processes involved in cell wall synthesis .

Comparative Analysis with Other Compounds

Compound NameAntibacterial SpectrumMechanism of ActionReference
DCAPBroad-spectrumMembrane disruption
Compound 1hGram-positiveMembrane-active
Compound 1iGram-negativeEnzymatic inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for carbazole-derived compounds like this target molecule, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as N-alkylation to introduce the hydroxypropylamino group and Williamson ether synthesis for linking substituents to the carbazole core. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions .
  • Purification : Silica gel column chromatography is standard, but recrystallization in ethanol/water mixtures may improve crystallinity for carbazole derivatives .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ 7.74 ppm for carbazole protons) and mass spectrometry (e.g., molecular ion peak matching calculated mass) .

Q. How do researchers validate the structural integrity of complex polyhydroxy carbazole derivatives?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals in crowded regions (e.g., hydroxyl and amino protons). For example:

  • HMBC correlations between the carbazole aromatic protons and adjacent propylamino groups confirm connectivity .
  • X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical data, as seen in related carbazole structures .

Advanced Research Questions

Q. How can contradictory bioactivity data for carbazole derivatives across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in:

  • Solubility : Use ESOL or SILICOS-IT models to predict solubility and adjust experimental conditions (e.g., DMSO concentration ≤1% for in vitro assays) .
  • Assay protocols : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch reagent variability. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for heterogeneities in experimental design .

Q. What computational strategies are effective in predicting the pharmacokinetic behavior of this compound?

  • Methodological Answer : Leverage QSAR/QSPR models and molecular dynamics simulations :

  • TPSA (Topological Polar Surface Area) : Calculate using tools like Molinspiration (e.g., TPSA >80 Ų suggests poor blood-brain barrier penetration) .
  • CYP450 inhibition : Predict via docking studies (e.g., AutoDock Vina) against CYP3A4 and CYP2D6 isoforms, critical for drug-drug interaction profiling .
  • ADMET profiling : Use platforms like SwissADME to estimate logP (lipophilicity) and GI absorption .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during N-alkylation steps?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce undesired dialkylation byproducts .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Data Interpretation & Theoretical Frameworks

Q. How should researchers integrate this compound’s mechanistic data into existing pharmacological theories?

  • Methodological Answer : Link findings to receptor tyrosine kinase inhibition or DNA intercalation hypotheses common in carbazole pharmacology:

  • Dose-response curves : Compare IC₅₀ values with known carbazole-based kinase inhibitors (e.g., staurosporine analogs) to identify potency outliers .
  • Theoretical frameworks : Use the "lock-and-key" model to rationalize steric clashes observed in docking studies with target enzymes .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in solubility and formulation studies for in vivo applications?

  • Methodological Answer :

  • Vehicle standardization : For murine models, use 10% Cremophor EL + 5% dextrose in water, pre-filtered (0.22 µm) to avoid particulate-induced toxicity .
  • Stability testing : Store stock solutions at -80°C (≤6 months) and avoid freeze-thaw cycles. Validate stability via HPLC (e.g., peak area deviation <2%) .

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